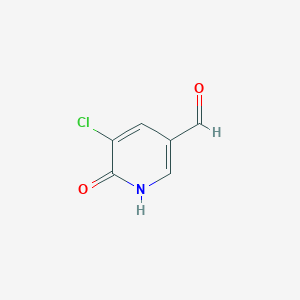

5-Chloro-6-hydroxynicotinaldehyde

Description

Historical Context and Emergence in Advanced Organic Synthesis

The precise historical timeline of the first synthesis of 5-Chloro-6-hydroxynicotinaldehyde is not extensively documented in readily available literature. However, its emergence is intrinsically linked to the broader development of synthetic methodologies for functionalized pyridines. Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds that form the core of numerous natural products and synthetic molecules with significant biological activity.

The synthesis of related structures, such as 6-hydroxynicotinaldehyde (B33801) from 6-hydroxynicotinic acid via a catalytic hydrogenation process, has been described in patent literature. This suggests that the synthesis of this compound likely follows established principles of organic chemistry, involving the manipulation of precursor pyridine molecules through chlorination, formylation, and hydroxylation or dealkylation reactions. The strategic placement of the chloro, hydroxyl, and aldehyde groups makes it a valuable intermediate. The aldehyde group is a precursor for various functional groups, the hydroxyl group can be alkylated or used in coupling reactions, and the chlorine atom provides a site for nucleophilic substitution or cross-coupling reactions, making it a trifunctional scaffold for constructing molecular diversity.

Significance in Modern Medicinal Chemistry and Drug Discovery Platforms

The true significance of this compound comes to the fore in the field of medicinal chemistry and drug discovery. The pyridine scaffold is a well-established pharmacophore found in a multitude of approved drugs. The specific substitution pattern of this compound makes it a key precursor for the synthesis of a variety of biologically active molecules.

Its utility is particularly evident in the synthesis of kinase inhibitors, a major class of targeted cancer therapeutics. For instance, while not a direct precursor in all widely known syntheses, its structural motifs are found in complex drugs like sorafenib (B1663141) and regorafenib, which are multi-kinase inhibitors used in cancer treatment. thieme-connect.comresearchgate.netthieme-connect.comresearchgate.net The synthesis of these drugs often involves intermediates with similar substitution patterns on the pyridine ring, highlighting the importance of building blocks like this compound. thieme-connect.comresearchgate.netthieme-connect.comresearchgate.net

The compound's structure allows for its incorporation into larger molecules that can interact with biological targets such as enzymes and receptors. The hydroxyl group can act as a hydrogen bond donor or acceptor, the aldehyde can be converted into various linking groups, and the chlorine atom can be displaced to form new carbon-carbon or carbon-heteroatom bonds, all of which are crucial for optimizing drug-target interactions.

Overview of Current Research Trajectories and Academic Impact

Current research involving this compound and its derivatives is largely driven by the pursuit of new therapeutic agents. Academic and industrial research groups continue to explore its potential as a scaffold for developing novel compounds with a range of biological activities, including but not limited to:

Antiviral Agents: The pyridine nucleus is a common feature in many antiviral drugs. Research into new antiviral compounds may utilize this compound as a starting point for creating molecules that can inhibit viral replication or entry into host cells.

Anti-inflammatory Drugs: Chronic inflammation is implicated in numerous diseases. The development of new anti-inflammatory agents is a continuous effort, and substituted pyridines are a known class of compounds with such activity.

Kinase Inhibitors: As the understanding of cell signaling pathways in diseases like cancer deepens, the demand for novel and more selective kinase inhibitors grows. This compound provides a platform for the synthesis of new generations of these targeted therapies.

Properties

IUPAC Name |

5-chloro-6-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMJOLYLUIKTGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640007 | |

| Record name | 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627501-18-2 | |

| Record name | 5-Chloro-6-oxo-1,6-dihydropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 5 Chloro 6 Hydroxynicotinaldehyde

Strategic Development of Synthetic Routes to the Core Scaffold

The construction of the 5-Chloro-6-hydroxynicotinaldehyde core can be approached through several synthetic strategies, primarily categorized as convergent and divergent syntheses. The choice of strategy often depends on the availability of starting materials, desired scale of production, and the need for structural diversity in related analogues.

Convergent and Divergent Synthesis Approaches

In contrast, divergent synthesis begins with a common core structure which is then elaborated through a series of reactions to generate a library of related compounds. numberanalytics.com A divergent approach to this compound could start from a simple substituted pyridine (B92270), such as 2-chloropyridine (B119429) or 3-hydroxypyridine, and then sequentially introduce the remaining functional groups. numberanalytics.comrsc.org This method is particularly advantageous for structure-activity relationship (SAR) studies, where a variety of analogues with different substituents are required. For instance, starting from a common pyridine precursor, one could introduce a variety of halogens at the 5-position or different alkyl or aryl groups at the 6-position, alongside the aldehyde at the 3-position.

Precursor Design and Derivatization for Functional Group Introduction

The careful design of precursors is critical for the successful synthesis of this compound. The selection of starting materials and the sequence of functional group introduction are key considerations to avoid undesired side reactions and to ensure regioselectivity.

One potential precursor is 2-chloro-3-hydroxypyridine . ijpcbs.combiomedpharmajournal.org The hydroxyl group at the 3-position can direct the electrophilic formylation to the adjacent C4 or C2 positions. However, to achieve formylation at the desired C3 position (to yield a nicotinaldehyde derivative), a blocking/deblocking strategy or a more complex multi-step synthesis might be necessary.

Another strategic precursor could be a derivative of nicotinic acid . For example, 5,6-dichloronicotinic acid, which can be prepared from 2,3-dichloro-5-trichloromethyl picoline, could serve as a starting point. numberanalytics.com Subsequent selective reduction of the carboxylic acid to an aldehyde and regioselective replacement of one of the chloro groups with a hydroxyl group would lead to the target molecule.

The introduction of the aldehyde group is often achieved through formylation reactions. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comijpcbs.comresearchgate.netchemrxiv.orgnumberanalytics.comnih.govrsc.org This reaction typically uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). numberanalytics.comijpcbs.comresearchgate.netnumberanalytics.comnih.govrsc.org The reactivity and regioselectivity of the Vilsmeier-Haack reaction are highly dependent on the electronic nature of the pyridine ring. For a chlorohydroxypyridine, the electron-donating hydroxyl group would activate the ring towards electrophilic substitution, while the electron-withdrawing chloro group would deactivate it. The directing effects of these substituents must be carefully considered to achieve formylation at the desired position.

Optimized Preparation and Isolation Protocols

The successful synthesis of this compound relies on carefully optimized reaction conditions and isolation procedures to maximize yield and purity.

Specific Reaction Conditions and Reagent Selection (e.g., Mitsunobu Reaction)

While not directly reported for the synthesis of this compound, the Mitsunobu reaction represents a versatile tool for the formation of C-O bonds and could be hypothetically employed in a synthetic route. biomedpharmajournal.orgresearchgate.net The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester, ether, or other functional group with inversion of stereochemistry, using a phosphine (B1218219) (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). biomedpharmajournal.orgresearchgate.net For instance, if a precursor with a hydroxymethyl group at the 3-position were synthesized, a Mitsunobu reaction could be used to introduce a protected hydroxyl group at the 6-position.

The optimization of reaction conditions is crucial. For a Vilsmeier-Haack formylation, factors such as the ratio of DMF to POCl₃, reaction temperature, and solvent can significantly impact the outcome. numberanalytics.comnumberanalytics.com Similarly, for a hypothetical Mitsunobu step, the choice of phosphine, azodicarboxylate, and solvent, as well as the reaction temperature and addition order of reagents, would need to be carefully optimized to achieve high yields and selectivity. researchgate.net

| Reaction Parameter | Typical Range/Options | Considerations for Optimization |

| Vilsmeier Reagent Ratio | 1:1 to 3:1 (POCl₃:DMF) | Higher ratios can increase reactivity but may lead to side products. |

| Formylation Temperature | 0 °C to 100 °C | Lower temperatures can improve selectivity, while higher temperatures may be needed for less reactive substrates. |

| Solvent | Dichloromethane, 1,2-dichloroethane, or neat | The choice of solvent can affect solubility and reaction rate. |

| Mitsunobu Reagents | PPh₃, PBu₃; DEAD, DIAD | The steric and electronic properties of the phosphine and azodicarboxylate can influence reactivity and ease of purification. |

| Mitsunobu Temperature | -78 °C to room temperature | Lower temperatures are often used to control the reaction and minimize side reactions. |

Yield and Selectivity Enhancement Strategies

Enhancing the yield and selectivity of the synthesis of this compound can be achieved through several strategies. The use of protecting groups for the hydroxyl functionality can prevent unwanted side reactions during subsequent synthetic steps. For example, the hydroxyl group could be protected as a benzyl (B1604629) ether or a silyl (B83357) ether, which can be deprotected under specific conditions later in the synthesis.

Regioselectivity in formylation can be controlled by the inherent directing effects of the substituents on the pyridine ring. In cases where the desired regioselectivity is not achieved, the use of a directing group that can be later removed might be necessary. Furthermore, purification techniques such as column chromatography and recrystallization are essential to isolate the desired product in high purity. The choice of solvent systems for these purification methods is critical for effective separation of the product from starting materials, reagents, and byproducts.

Scalability Considerations for Research and Potential Translational Applications

The scalability of a synthetic route is a crucial factor for its practical application, whether for producing larger quantities for further research or for potential commercialization. A scalable synthesis should ideally involve a minimal number of steps, use readily available and inexpensive starting materials, and employ robust and safe reaction conditions.

For the synthesis of this compound, a route that avoids cryogenic temperatures, high-pressure reactions, or the use of highly toxic or explosive reagents would be preferable for scale-up. The Vilsmeier-Haack reaction, for instance, is generally considered scalable, although the handling of phosphorus oxychloride requires appropriate safety precautions. nih.gov

Mechanistic Investigations of Reactions Involving 5 Chloro 6 Hydroxynicotinaldehyde

Role as a Transient Directing Group (TDG) in C-H Functionalization Catalysis

5-Chloro-6-hydroxynicotinaldehyde belongs to a class of pyridyl-aldehyde based TDGs that react in-situ with primary amines to form an imine. This transient imine then acts as the true directing group in palladium-catalyzed C-H functionalization reactions. The nitrogen of the pyridine (B92270) ring and the nitrogen of the newly formed imine coordinate to the palladium center, forming a stable six-membered palladacycle intermediate that directs functionalization to the γ-C(sp³)–H bond of the amine substrate. rsc.org

Palladium-Catalyzed C-H Activation Pathways

The use of this compound and its analogues as transient directing groups facilitates palladium-catalyzed C-H activation through a concerted metalation-deprotonation (CMD) mechanism. nih.gov After the initial formation of the imine with the amine substrate, the pyridyl and imine nitrogens chelate to a Pd(II) species. This brings a specific γ-C(sp³)–H bond into close proximity to the metal center, allowing for C-H bond cleavage and the formation of a cyclometalated intermediate. nih.gov This palladacycle is the key intermediate that undergoes further reaction to yield the functionalized product.

A significant application of this TDG strategy is the palladium-catalyzed γ-C(sp³)–H arylation of free primary amines. Using 2-hydroxynicotinaldehyde, the parent compound of this compound, researchers have successfully arylated a variety of primary aliphatic amines with aryl iodides. The reaction demonstrates high efficiency, proceeding with good to excellent yields for various substrates.

The catalytic cycle begins with the condensation of the amine substrate with the aldehyde TDG to form an imine. This imine then coordinates to Pd(OAc)₂, followed by C-H activation at the γ-position to form a six-membered palladacycle. Oxidative addition of an aryl iodide to this intermediate produces a Pd(IV) species. Subsequent reductive elimination furnishes the C-C bond of the arylated product and regenerates a Pd(II) complex. Finally, hydrolysis of the imine releases the functionalized amine and the aldehyde TDG, allowing it to re-enter the catalytic cycle.

Below is a table summarizing the scope of the γ-C(sp³)–H arylation of cyclohexylamine with various aryl iodides, showcasing the versatility of this method.

| Aryl Iodide | Product | Yield (%) |

| Iodobenzene | 3-phenylcyclohexan-1-amine | 85 |

| 1-Iodo-4-methylbenzene | 3-(p-tolyl)cyclohexan-1-amine | 81 |

| 1-Iodo-3-methoxybenzene | 3-(3-methoxyphenyl)cyclohexan-1-amine | 75 |

| 1-Iodo-4-fluorobenzene | 3-(4-fluorophenyl)cyclohexan-1-amine | 78 |

| 1-Iodo-4-(trifluoromethyl)benzene | 3-(4-(trifluoromethyl)phenyl)cyclohexan-1-amine | 65 |

This table presents representative data for the arylation reaction.

The first example of γ-C(sp³)–H fluorination of free aliphatic amines was achieved using 2-hydroxynicotinaldehyde as the transient directing group. This reaction allows for the selective introduction of a fluorine atom at both γ-methyl and methylene positions of various cyclohexyl and linear aliphatic amines. The reaction proceeds via a proposed Pd(II)/Pd(IV) catalytic cycle, with N-Fluorobenzenesulfonimide (NFSI) typically used as the fluorine source.

Computational studies suggest that the oxidative addition of the fluorinating agent to the palladacycle intermediate is the turnover-determining step of the reaction. The efficiency of this transformation is significantly enhanced by the presence of specific auxiliary ligands.

The primary role of this compound as a transient directing group is to ensure high regioselectivity. By forming a thermodynamically favored six-membered palladacycle, the activation is specifically directed to the γ-C(sp³)–H bond. This predictable selectivity is a major advantage of the TDG strategy, preventing the formation of a mixture of constitutional isomers that might arise from non-directed C-H activation. snnu.edu.cn While the strategy inherently controls regioselectivity, achieving high stereoselectivity often requires the use of chiral ligands or TDGs, which can influence the orientation of the substrate within the catalyst's coordination sphere during the C-H activation and bond-forming steps.

Iminium Ion Intermediates and Their Coordination in Catalytic Cycles

The catalytic cycle is initiated by the reversible condensation of the primary amine substrate with this compound. This reaction forms a transient imine, which can be protonated to form an iminium ion. bohrium.com It is this imine intermediate that serves as the bidentate ligand for the palladium catalyst. The nitrogen atom of the pyridine ring and the nitrogen atom of the imine coordinate to the Pd(II) center. This chelation is crucial for the subsequent C-H activation step, as it forms a rigid, pre-organized structure that brings the targeted γ-C-H bond into the proximity of the palladium atom, facilitating the cyclometalation event. nih.gov

Influence of Auxiliary Ligands on Catalytic Efficiency and Selectivity (e.g., Pyridone Ligands)

The efficiency and scope of these palladium-catalyzed C-H functionalization reactions are often dramatically improved by the addition of auxiliary ligands, with electron-deficient pyridone ligands being particularly effective. nih.govacs.org These ligands are believed to play multiple roles in the catalytic cycle. They can stabilize the palladium catalyst and accelerate the C-H cleavage step, which is often the rate-limiting step of the reaction. nih.govresearchgate.net

In the context of γ-C(sp³)–H fluorination, for instance, it was discovered that while some pyridone ligands hindered the reaction, electron-withdrawing 3,5-disubstituted pyridone ligands, such as 5-chloro-3-nitro pyridone, significantly enhanced reactivity and product yield. rsc.org It is proposed that these pyridone ligands coordinate to the palladium center, displacing another ligand and lowering the energy barrier for the crucial C-H activation transition state. nih.gov This cooperative catalysis between the transient directing group and the auxiliary ligand is a key principle for achieving high efficiency in modern C-H functionalization chemistry.

| Ligand | Reaction | Effect on Yield |

| None | γ-C(sp³)–H Fluorination | Low |

| 3-Nitropyridone | γ-C(sp³)–H Fluorination | Moderate Improvement |

| 5-Chloro-3-nitropyridone | γ-C(sp³)–H Fluorination | Significant Improvement |

| 3,5-Dinitropyridone | γ-C(sp³)–H Fluorination | High Improvement |

This table illustrates the general effect of different pyridone ligands on reaction efficiency.

Catalytic Activity in Hydrogen Isotope Exchange (HIE) Processes

Recent research has highlighted the catalytic potential of hydroxynicotinaldehydes in hydrogen isotope exchange (HIE) processes, which are crucial for synthesizing deuterated compounds for various applications in research and drug development.

Mechanism of Site-Selective Deuteration of α-Amino Esters

An efficient method has been developed for the site-selective deuteration of α-amino esters at the α-position using 2-hydroxynicotinaldehyde as a catalyst in deuterium oxide (D₂O) under mild conditions. nih.govacs.org This process involves the formation of a Schiff base intermediate between the aldehyde group of the catalyst and the amino group of the α-amino ester. This formation is a key step that facilitates the subsequent abstraction of the α-proton and its exchange with a deuteron from the solvent. The reaction demonstrates broad substrate scope, accommodating various natural L-amino esters with good yields (81–92%) and high levels of deuterium incorporation (79–95% D). nih.govacs.org This methodology allows for the direct conversion of amino esters to their deuterated counterparts without the need for pre-functionalization. nih.govacs.org

Role of Ortho-Hydroxyl and Pyridine Moieties in Catalytic Action

The catalytic activity of 2-hydroxynicotinaldehyde in the deuteration of α-amino esters is significantly influenced by the presence of the ortho-hydroxyl group and the pyridine ring. acs.org The ortho-hydroxyl group is believed to play a crucial role in stabilizing the carbanion intermediate formed after the abstraction of the α-proton. This stabilization likely occurs through intramolecular hydrogen bonding. The pyridine moiety, being an electron-withdrawing group, enhances the acidity of the α-C-H bond of the amino ester, thereby facilitating its deprotonation. acs.org This cooperative effect of the ortho-hydroxyl and pyridine functionalities is essential for the high efficiency of the catalytic process.

Interaction with Enzymatic Systems and Biochemical Mechanisms

Investigation as an Analogue or Competitive Inhibitor for 6-Hydroxynicotinate 3-Monooxygenase (NicC)

This compound has been investigated in the context of the enzymatic mechanism of 6-Hydroxynicotinate 3-Monooxygenase (NicC). This enzyme is involved in the degradation of nicotinic acid in aerobic bacteria, catalyzing the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (B106003) (2,5-DHP). nih.govresearchgate.net Studies have shown that 5-chloro-6-HNA, a close analogue, is a highly efficient substrate for NicC, being approximately 10-fold more catalytically efficient than the natural substrate, 6-HNA. nih.govnsf.gov

In contrast, 6-hydroxynicotinaldehyde (B33801), which lacks the carboxyl group of the natural substrate, has been shown to act as a competitive inhibitor with respect to 6-HNA. researchgate.net However, its affinity for the enzyme is weak, with a reported inhibition constant (Ki) of 3,000 ± 400 μM, which is significantly higher than the Michaelis constant (KM) for 6-HNA (85 ± 13 μM). researchgate.net This indicates that the carboxyl group of the substrate is a critical determinant for strong binding to the active site of NicC. The comparative analysis of these analogues provides valuable insights into the substrate specificity and catalytic mechanism of this important bacterial enzyme. nih.govresearchgate.net

Mechanistic Proposals for Decarboxylative Hydroxylation by Flavin-Dependent Monooxygenases

Flavin-dependent monooxygenases, such as 6-hydroxynicotinate 3-monooxygenase (NicC), catalyze the hydroxylation of nicotinic acid derivatives. While this compound itself is a neutral analogue and a weak competitive inhibitor of NicC, its corresponding carboxylic acid, 5-chloro-6-hydroxynicotinic acid (5-Cl-6-HNA), acts as a highly efficient substrate for this enzyme, exhibiting a catalytic efficiency about 10-fold higher than the native substrate, 6-hydroxynicotinic acid (6-HNA) researchgate.netnih.gov.

The proposed mechanism for the reaction catalyzed by NicC is an electrophilic aromatic substitution researchgate.netnih.gov. In this mechanism, a C4a-hydroperoxyflavin intermediate, formed by the reaction of reduced flavin with molecular oxygen, acts as a potent electrophile. This intermediate attacks the electron-rich aromatic ring of the substrate, leading to hydroxylation. In the case of 5-Cl-6-HNA, this hydroxylation is coupled with decarboxylation, yielding 2,5-dihydroxypyridine researchgate.netnih.gov. For this compound, a similar hydroxylation at the 3-position would be expected, although the reaction would not involve decarboxylation.

Key amino acid residues within the enzyme's active site are critical for this catalytic activity. Studies on NicC have identified His47 and Tyr215 as crucial determinants for both substrate binding and the catalytic process. It is proposed that a His47-Tyr215 pair may function as a general base to facilitate the hydroxylation of the substrate researchgate.netnih.gov.

Kinetic Isotope Effect (KIE) Studies in Enzyme-Catalyzed Transformations

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining if a particular bond is broken in the rate-determining step of a reaction libretexts.org. In the context of the NicC-catalyzed reaction, the ¹³C KIE for the decarboxylation step has been investigated.

| Substrate | ¹³(V/K) | Interpretation |

|---|---|---|

| 6-Hydroxynicotinic Acid (6-HNA) | 0.9989 ± 0.0002 | Small inverse KIE |

| 4-Hydroxybenzoic Acid (4-HBA) | 0.9942 ± 0.0004 | Inverse KIE |

| 5-Chloro-6-hydroxynicotinic Acid (5-Cl-6-HNA) | 0.9999 ± 0.0004 | Negligible KIE (Decarboxylation is not rate-limiting) |

Enzyme-Substrate Binding Affinity and Active Site Characterization

The binding of substrates and inhibitors to the active site of flavin-dependent monooxygenases is a critical determinant of their catalytic efficiency and specificity. The active site of an enzyme is a specific region where substrate molecules bind and undergo a chemical reaction wikipedia.orglibretexts.orgnih.gov.

Studies on 6-hydroxynicotinate 3-monooxygenase (NicC) have provided insights into the binding of various pyridine derivatives. The native substrate, 6-hydroxynicotinic acid (6-HNA), has an apparent Michaelis constant (KM) of 85 ± 13 μM acs.org. In contrast, 6-hydroxynicotinaldehyde, the aldehyde analog of the native substrate, acts as a competitive inhibitor with a much weaker binding affinity, as indicated by its inhibition constant (Ki) of 3000 ± 400 μM acs.org. This suggests that the carboxylate group of the substrate is important for tight binding to the active site.

Site-directed mutagenesis studies have identified key amino acid residues involved in substrate binding. For NicC, mutation of Tyr215 and His47 to Phenylalanine (Y215F) and Glutamate (H47E) respectively, resulted in a dramatic decrease in binding affinity for 6-HNA, with the dissociation constant (Kd) increasing by over 240-fold and 350-fold, respectively researchgate.netnih.gov. This highlights the critical role of these residues in anchoring the substrate within the active site. The crystal structure of a variant of NicC has been solved, providing a model for how the substrate, 6-HNA, is positioned in the active site, further informing our understanding of the enzyme-substrate interactions acs.org.

| Compound | Parameter | Value (μM) |

|---|---|---|

| 6-Hydroxynicotinic Acid (6-HNA) | KM | 85 ± 13 |

| 6-Hydroxynicotinaldehyde | Ki | 3000 ± 400 |

Contributions to Medicinal Chemistry and Chemical Biology Research

Design and Synthesis of Biologically Active Agents

This section delves into the utility of 5-Chloro-6-hydroxynicotinaldehyde as a foundational element in the synthesis of molecules with therapeutic potential.

The search for small molecules that can modulate protein-protein interactions (PPIs) is a frontier in drug discovery. The interaction between Programmed Death-Ligand 1 (PD-L1) and its receptor PD-1 is a critical immune checkpoint that cancer cells often exploit to evade the immune system. While monoclonal antibodies that block this interaction have shown clinical success, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability and reduced immunogenicity.

Although direct synthesis of PD-L1 inhibitors from this compound is not extensively documented in publicly available literature, the use of structurally similar building blocks highlights its potential. For instance, a study on the design of 2-hydroxy-4-phenylthiophene-3-carbonitrile based PD-L1 antagonists utilized 5-chloro-2,4-dihydroxybenzaldehyde (B189936) in a key synthetic step. nih.gov This demonstrates the utility of chlorinated and hydroxylated benzaldehyde (B42025) derivatives in constructing the core scaffolds of PD-L1 inhibitors. The chloro and hydroxyl substitutions on the pyridine (B92270) ring of this compound can be strategically employed to form crucial interactions within the PD-L1 binding pocket, potentially leading to the development of potent inhibitors that induce the dimerization of PD-L1, a mechanism known to block its interaction with PD-1. nih.gov

| Compound Class | Target | Key Structural Motif | Significance |

| Phenyl-pyrazolone derivatives | PD-L1 | Phenyl-pyrazolone | Induce PD-L1 dimerization, blocking interaction with PD-1. nih.gov |

| 2-Hydroxy-4-phenylthiophene-3-carbonitrile derivatives | PD-L1 | 5-chloro-2,4-dihydroxybenzaldehyde | Demonstrates the utility of chloro-hydroxy benzaldehyde scaffolds in PD-L1 inhibitor synthesis. nih.gov |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. This compound provides a unique scaffold for the development of novel pharmacophores. The chlorine atom can act as a key recognition element, while the hydroxyl and aldehyde groups offer points for further chemical modification to explore the structure-activity relationships (SAR) of a new series of compounds.

For example, in the development of anti-cancer agents, the synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines have been described. nih.gov While not directly using this compound, this work underscores the importance of the chloro-substituted pyridine-like core in achieving potent anti-cancer activity. The systematic modification of substituents on such scaffolds allows researchers to understand how different chemical groups influence biological activity, leading to the optimization of lead compounds.

The structural alerts present in this compound make it a valuable precursor for the synthesis of potential drug candidates in various therapeutic areas, most notably in oncology. The chlorinated pyridine core is a common feature in many biologically active molecules, and the aldehyde and hydroxyl groups provide handles for diverse chemical transformations.

Research into pyrimidine-based anti-cancer agents has shown that chloro-substituted heterocyclic rings are crucial for their activity. nih.gov These compounds can be developed to overcome multidrug resistance, a major challenge in cancer therapy. The aldehyde function of this compound can be readily converted into other functional groups, such as imines, amines, or carboxylic acids, allowing for the construction of a wide array of derivatives for biological screening.

| Precursor Scaffold | Therapeutic Area | Key Synthetic Transformations | Example of Resulting Compound Class |

| 6-chloro-pyrimidine | Anti-cancer | Substitution at the 4- and 5-positions | 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines nih.gov |

Application in Radiochemistry and Positron Emission Tomography (PET) Tracer Development

PET is a powerful non-invasive imaging technique that utilizes radioactive tracers to visualize and quantify biological processes in vivo. The development of novel PET tracers is crucial for early disease diagnosis, monitoring treatment response, and understanding disease mechanisms.

This compound is a promising precursor for the synthesis of PET tracers through various radiolabeling strategies. The hydroxyl group is particularly amenable to radiolabeling with short-lived positron-emitting isotopes like carbon-11 (B1219553) (¹¹C, t₁/₂ = 20.4 min) or fluorine-18 (B77423) (¹⁸F, t₁/₂ = 109.8 min).

Carbon-11 methylation of the hydroxyl group using [¹¹C]methyl iodide or [¹¹C]methyl triflate is a common and efficient method for introducing the ¹¹C label. This would yield 5-Chloro-6-[¹¹C]methoxynicotinaldehyde, a PET tracer whose biodistribution and target engagement could then be studied in vivo. The development of such tracers is critical for imaging various biological targets in the brain and other organs. For instance, amino acid analogue PET tracers like L-[¹¹C]methionine ([¹¹C]MET) are used for brain tumor imaging. nih.gov

A key challenge in the synthesis of PET tracers is the optimization of the radiochemical conversion (RCC) to maximize the yield of the desired radiolabeled product within the short timeframe dictated by the radioisotope's half-life. The reactivity of the precursor molecule plays a crucial role in this process. The electronic properties of the chlorinated pyridine ring in this compound can influence the nucleophilicity of the hydroxyl group, thereby affecting the efficiency of the radiolabeling reaction.

Furthermore, in cases where the resulting molecule may have different isomers, achieving high isomer selectivity is important for ensuring that the PET signal originates from the desired biological target. The specific structure of this compound can guide the regioselectivity of the radiolabeling reaction, leading to a higher purity of the final PET tracer. The synthesis of various [¹⁸F]fluoroalkyl-tryptophan analogues as potential PET tracers for tumor imaging highlights the importance of optimizing radiosynthesis to achieve good radiochemical yields and high specific activities. nih.gov

| Radiolabeling Strategy | Precursor Functional Group | Radioisotope | Potential Application |

| Methylation | Hydroxyl | ¹¹C | Brain imaging, oncology nih.gov |

| Fluoroalkylation | Hydroxyl | ¹⁸F | Tumor imaging nih.gov |

Probing Biological Pathways and Enzyme Functionality

The study of specific molecules is crucial for understanding complex biological processes. This compound and its related compounds have served as important tools for researchers investigating the enzymatic pathways involved in the degradation of nicotinic acid and other N-heterocyclic aromatic compounds by microorganisms.

Role in Understanding Nicotinic Acid Degradation in Aerobic Bacteria

The aerobic degradation of nicotinic acid (a form of vitamin B3) by bacteria is a key metabolic process in certain ecosystems. A crucial enzyme in this pathway, found in several aerobic bacteria like Bordetella bronchiseptica and Pseudomonas putida, is 6-hydroxynicotinate 3-monooxygenase (NicC). This enzyme catalyzes the decarboxylative hydroxylation of 6-hydroxynicotinic acid (6-HNA) to 2,5-dihydroxypyridine (B106003) (2,5-DHP).

To understand the mechanism of NicC, researchers have utilized analogues of its natural substrate. One such analogue is 5-chloro-6-hydroxynicotinic acid (5-chloro-6-HNA), a chlorinated version of the natural substrate. Studies have shown that 5-chloro-6-HNA is a highly efficient substrate for the NicC enzyme from Bordetella bronchiseptica RB50, exhibiting a catalytic efficiency that is 10-fold greater than that of the natural substrate, 6-HNA. nih.gov This enhanced reactivity provides valuable insights into the electronic and steric requirements of the enzyme's active site.

Another related compound, 6-hydroxynicotinaldehyde (B33801), which is the aldehyde counterpart to 6-hydroxynicotinic acid, has been used as a neutral analogue to probe the binding of the substrate to the NicC enzyme. nih.gov Unlike the charged carboxylate of 6-HNA, the neutral aldehyde group of 6-hydroxynicotinaldehyde allows researchers to study the specific interactions within the enzyme's active site without the influence of the negative charge. These studies have revealed that while 6-hydroxynicotinaldehyde can bind to the enzyme, its affinity is significantly weaker than that of the natural substrate, indicating the importance of the carboxylate group for strong binding and proper orientation for catalysis. nih.gov

The use of these analogues has been instrumental in elucidating the reaction mechanism of NicC, helping to identify key amino acid residues in the active site that are critical for substrate binding and the catalytic process.

| Compound Name | Role in Research | Organism Studied |

| 5-Chloro-6-hydroxynicotinic acid | Highly efficient substrate for NicC | Bordetella bronchiseptica RB50 |

| 6-Hydroxynicotinaldehyde | Neutral analogue for competitive inhibition studies of NicC | Pseudomonas putida |

| 6-Hydroxynicotinic acid | Natural substrate of NicC | Bordetella bronchiseptica RB50, Pseudomonas putida |

| 2,5-Dihydroxypyridine | Product of the NicC-catalyzed reaction | Bordetella bronchiseptica RB50, Pseudomonas putida |

Insights into N-Heterocyclic Aromatic Compound (NHAC) Biodegradation

N-heterocyclic aromatic compounds (NHACs) are a class of organic molecules that are widespread in nature and are also found in many industrial products and pollutants. The pyridine ring, present in nicotinic acid and its derivatives, is a fundamental structure among NHACs. Understanding the microbial degradation of nicotinic acid provides a model system for the biodegradation of a wide range of NHACs.

The detailed enzymatic and mechanistic studies of the nicotinic acid degradation pathway, facilitated by the use of compounds like this compound and its analogues, contribute to a broader understanding of how microorganisms break down the stable pyridine ring. For instance, the degradation of chlorinated derivatives such as 5-chloro-2-hydroxynicotinic acid by Mycobacterium sp. has been studied, demonstrating the initial steps of hydroxylation and subsequent release of the chloride ion. nih.gov While this is a different isomer, it highlights the general strategies employed by bacteria to metabolize chlorinated pyridines.

By investigating how enzymes like NicC interact with and transform modified substrates such as 5-chloro-6-HNA, scientists can infer the substrate specificity and catalytic potential of enzymes involved in the degradation of other, more complex NHACs. This knowledge is critical for developing bioremediation strategies for environments contaminated with recalcitrant heterocyclic pollutants. The insights gained from these studies can guide the engineering of enzymes with altered or enhanced activities for the breakdown of specific environmental contaminants.

Advanced Spectroscopic and Computational Approaches

In-Situ Spectroscopic Techniques for Reaction Monitoring and Intermediate Characterization

In-situ spectroscopic techniques are crucial for observing chemical reactions as they happen, providing real-time data on the consumption of reactants, the formation of products, and the appearance of transient intermediates. For reactions involving 5-Chloro-6-hydroxynicotinaldehyde, techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and UV-Vis spectroscopy would be applied. These methods allow researchers to monitor changes in vibrational modes and electronic transitions, offering clues to the structural transformations occurring during a reaction. The ability to identify short-lived intermediates is a key advantage, providing direct evidence for proposed reaction pathways.

High-Resolution Mass Spectrometry in Mechanistic Studies

High-resolution mass spectrometry (HRMS) is a powerful tool for unraveling complex reaction mechanisms by providing highly accurate mass measurements. This precision allows for the unambiguous determination of elemental compositions for reactants, products, and any trapped intermediates or byproducts in reactions of this compound. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with HRMS analyzers (e.g., Orbitrap or FT-ICR) can be used to identify and characterize species in the reaction mixture, lending strong support to mechanistic hypotheses.

Computational Chemistry and Theoretical Modeling

Computational chemistry provides a theoretical lens to understand the energetic and structural aspects of chemical reactions, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and predict their reactivity. For this compound, DFT calculations would be employed to model potential reaction pathways, for instance, in its synthesis or subsequent functionalization. By calculating the energies of reactants, products, and intermediates, the thermodynamic feasibility of a proposed mechanism can be assessed.

Prediction of Regioselectivity and Stereoselectivity in Catalytic Processes

Many reactions involving substituted aromatic compounds like this compound can yield multiple isomers (regioselectivity) or stereoisomers (stereoselectivity). Computational modeling can predict the likely outcome of such reactions by comparing the activation energies of the transition states leading to the different possible products. This predictive capability is invaluable in designing selective catalytic processes.

Modeling of Catalyst-Substrate and Ligand Interactions

When a catalyst is involved in a reaction with this compound, understanding the interaction between the catalyst and the substrate is key to explaining its efficacy and selectivity. Molecular modeling can be used to build detailed 3D models of the catalyst-substrate complex. By analyzing factors such as binding energies, bond distances, and orbital interactions, researchers can gain insight into how the catalyst activates the substrate and directs the reaction towards the desired product. These models are also instrumental in the rational design of new and improved catalysts and ligands.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations offer a powerful computational microscope to explore the conformational landscape of this compound by modeling its atomic motions over time. This technique provides deep insights into the molecule's flexibility, the stability of its different spatial arrangements (conformers), and the dynamics of intramolecular interactions, particularly the hydrogen bond between the 6-hydroxyl group and the aldehyde oxygen.

Theoretical Framework and Simulation Setup

MD simulations of this compound would typically be initiated by defining the molecule's starting geometry, often obtained from quantum mechanical calculations or crystallographic data. A classical force field, such as AMBER or CHARMM, would be employed to describe the potential energy of the system as a function of its atomic coordinates. These force fields are collections of parameters that define bond lengths, angles, dihedral angles, and non-bonded interactions like van der Waals forces and electrostatic interactions.

The simulation would proceed by numerically solving Newton's equations of motion for each atom in the system, propagating the positions and velocities of the atoms over a series of small time steps (typically on the order of femtoseconds). To mimic physiological or experimental conditions, the molecule is usually solvated in a box of explicit solvent molecules, such as water, and the simulation is run under constant temperature and pressure (NPT ensemble).

Conformational Preferences and Intramolecular Hydrogen Bonding

The primary focus of an MD simulation for this compound is to characterize its conformational preferences. Due to the proximity of the hydroxyl and aldehyde groups on the pyridine (B92270) ring, the molecule is expected to predominantly exist in a planar conformation stabilized by a strong, resonance-assisted intramolecular hydrogen bond (O-H···O=C).

MD trajectories would allow for the analysis of key dihedral angles that define the molecule's shape. The most critical dihedral angle is the one describing the rotation of the hydroxyl proton relative to the aldehyde group. The simulation would likely show that this dihedral angle remains close to 0 degrees, indicating a persistent planar structure.

The dynamics of the intramolecular hydrogen bond itself can be meticulously studied. This includes monitoring the distance between the donor hydrogen and the acceptor oxygen, as well as the angle of the O-H···O bond. The persistence of this hydrogen bond throughout the simulation would underscore its role in stabilizing the dominant conformer. While the hydrogen-bonded conformer is expected to be the most stable, MD simulations can also sample less stable conformers where the hydrogen bond is broken, providing a measure of the energy barrier for this transition.

Illustrative Research Findings

While specific MD simulation studies on this compound are not extensively reported in the literature, analogous computational studies on o-hydroxybenzaldehydes and similar aromatic aldehydes confirm the prevalence of the intramolecularly hydrogen-bonded conformer. nih.govresearchgate.net These studies, often employing Density Functional Theory (DFT), calculate the energy difference between the hydrogen-bonded (closed) and non-hydrogen-bonded (open) conformers, consistently finding the former to be significantly more stable. nih.gov

An MD simulation for this compound would be expected to yield results in line with these findings. The simulation would provide a dynamic picture of the molecule's conformational space, quantifying the population of each conformer at a given temperature.

Below is an interactive, illustrative data table summarizing the kind of results an MD simulation coupled with quantum mechanics might produce for the conformational analysis of this compound.

| Conformer | Dihedral Angle (HO-C-C=O) | H-Bond Distance (Å) | Relative Energy (kcal/mol) | Population (%) |

| Planar, H-bonded | ~0° | ~1.8 | 0.0 | >99 |

| Non-H-bonded (OH rotated) | ~180° | >3.0 | 5-10 | <1 |

This table illustrates that the vast majority of the molecules at equilibrium would adopt the planar, hydrogen-bonded conformation. The energy penalty for breaking the intramolecular hydrogen bond is significant, making the non-hydrogen-bonded conformer a minor species. The chlorine substituent at the 5-position is not expected to sterically hinder the formation of the intramolecular hydrogen bond but will influence the electronic properties of the ring and the strength of the hydrogen bond.

Conclusion and Future Research Perspectives

Synthesis of Key Research Advancements and Contributions

The true potential of 5-Chloro-6-hydroxynicotinaldehyde lies in its role as a versatile building block for constructing more complex molecular architectures. sigmaaldrich.com The presence of multiple functional groups allows for a variety of chemical transformations. Drawing parallels from the broader field of pyridine (B92270) chemistry, several key research advancements can be leveraged for the synthesis and derivatization of this compound.

One of the most significant contributions in the realm of pyridine synthesis has been the development of one-pot, multicomponent reactions (MCRs). These reactions offer an efficient and atom-economical route to highly functionalized pyridine derivatives. While a direct MCR for this compound is not yet reported, the principles of MCRs could be adapted for its synthesis, potentially starting from simpler, commercially available precursors.

Furthermore, recent progress in C-H functionalization of pyridines opens up new avenues for modifying the pyridine core of this compound. jst.go.jp These methods, often employing transition metal catalysis, allow for the direct introduction of new substituents onto the pyridine ring, bypassing the need for pre-functionalized starting materials and thereby shortening synthetic sequences.

The synthesis of related compounds, such as 5-chloro-6-hydroxynicotinoyl chloride from 5-chloro-6-hydroxynicotinic acid, provides a template for potential transformations of the aldehyde group. This suggests that the aldehyde can be readily converted into other functional groups like carboxylic acids or esters, further expanding the synthetic utility of the parent molecule.

Identification of Unexplored Reactivity and New Synthetic Opportunities

The unique arrangement of functional groups in this compound presents a host of unexplored reactivity patterns and synthetic opportunities. The interplay between the aldehyde, hydroxyl, and chloro substituents on the pyridine ring is expected to give rise to novel chemical transformations.

The aldehyde group is a prime site for a myriad of reactions. Beyond standard transformations, its participation in multicomponent reactions, such as the Passerini and Ugi reactions, could lead to the rapid assembly of complex, drug-like molecules. The development of asymmetric catalytic variants of these reactions, using the inherent chirality of a derivatized this compound, is a particularly exciting prospect. The aldehyde also presents an opportunity for various condensation reactions, for instance with phenylacetonitriles, to generate novel heterocyclic systems. acs.org

The vicinal hydroxyl and chloro groups on the pyridine ring suggest the potential for interesting cyclization reactions. Intramolecular nucleophilic substitution of the chlorine by the hydroxyl group or a derivative thereof could lead to the formation of novel fused heterocyclic systems, such as furano[2,3-b]pyridines or related structures. The conditions required for such cyclizations and the influence of the aldehyde group on the reaction outcome are areas ripe for investigation.

Furthermore, the chlorine atom can serve as a handle for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This would allow for the introduction of a wide range of aryl, heteroaryl, and alkyl substituents at the 5-position of the pyridine ring, creating a library of novel compounds with diverse electronic and steric properties. The compatibility of these coupling reactions with the aldehyde and hydroxyl functionalities will be a key area of study.

Potential for Expanded Interdisciplinary Applications

The unique structural features of this compound position it as a promising candidate for a range of interdisciplinary applications, particularly in catalysis, materials science, and green chemistry.

Catalysis: The pyridine nitrogen and the hydroxyl group can act as a bidentate ligand for metal catalysts. nih.gov The electronic properties of the pyridine ring, modulated by the chloro and aldehyde substituents, could fine-tune the catalytic activity of the resulting metal complexes. These complexes could find applications in a variety of catalytic transformations, including hydrogenations, oxidations, and cross-coupling reactions. Furthermore, the aldehyde functionality itself can participate in organocatalysis, for example, in iminium and enamine catalysis, opening up avenues for metal-free catalytic systems.

Materials Science: The ability of this compound to participate in polymerization reactions makes it an interesting monomer for the synthesis of novel functional polymers. acs.org The pyridine unit can impart specific properties to the polymer, such as thermal stability, conductivity, and metal-coordinating ability. The aldehyde group can be used as a reactive site for cross-linking or for post-polymerization modification, allowing for the fine-tuning of the material's properties. The resulting polymers could have applications in areas such as organic light-emitting diodes (OLEDs), sensors, and membranes.

Green Chemistry: The principles of green chemistry can be applied to both the synthesis and the application of this compound. The development of catalytic, solvent-free, or water-based synthetic routes to this compound would enhance its green credentials. Moreover, its potential use as a recyclable organocatalyst or as a building block for biodegradable polymers aligns well with the goals of sustainable chemistry. The use of this compound in environmentally benign chemical processes, such as catalytic transformations that replace stoichiometric reagents, represents a significant future direction. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Chloro-6-hydroxynicotinaldehyde with high purity?

- Methodology : Optimize synthesis via halogenation of 6-hydroxynicotinaldehyde using POCl₃ or SOCl₂ under reflux conditions (60–80°C, 6–8 hours). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Purify via recrystallization in ethanol/water (1:2) to achieve >95% purity. Validate purity using HPLC with a C18 column and UV detection at 254 nm .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized for structural characterization of this compound?

- Methodology :

- ¹H/¹³C NMR : Dissolve in deuterated DMSO to resolve aldehyde proton (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.5 ppm). Use 2D-COSY to confirm coupling patterns.

- IR : Identify hydroxyl (3200–3400 cm⁻¹) and aldehyde (1700–1750 cm⁻¹) stretches. Compare with reference spectra from NIST Chemistry WebBook for validation .

- Mass Spectrometry : Employ ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 171.5 (theoretical) .

Q. What strategies ensure accurate quantification of this compound in complex mixtures using HPLC?

- Methodology : Use a gradient elution (acetonitrile/0.1% TFA in water) at 1.0 mL/min. Calibrate with standards (0.1–100 µg/mL) and validate linearity (R² > 0.99). Spike recovery experiments (80–120%) ensure method robustness. For trace analysis, employ SPE pre-concentration with C18 cartridges .

Advanced Research Questions

Q. How do computational methods like DFT contribute to understanding the electronic properties of this compound?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model intramolecular hydrogen bonding between hydroxyl and aldehyde groups. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. Compare computed vibrational spectra with experimental IR data to validate electronic structure .

Q. What experimental approaches resolve contradictions in reported solubility data of this compound across different solvents?

- Methodology : Conduct controlled solubility studies (25°C) in polar (DMSO, methanol) and non-polar solvents (toluene). Use gravimetric analysis after 24-hour equilibration. Validate results with molecular dynamics simulations to assess solvent-solute interactions. Address discrepancies by testing solvent purity (GC-MS) and temperature control (±0.1°C) .

Q. What catalytic mechanisms are proposed for reactions involving this compound as a substrate?

- Methodology : Investigate cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd(PPh₃)₄ catalyst. Track intermediates via in situ FTIR or NMR. Propose a mechanism where the aldehyde group acts as an electrophilic site, supported by kinetic isotope effects (KIE) studies. Compare turnover frequencies (TOF) with halogen-substituted analogs to assess electronic effects .

Methodological Resources

- Database Searches : Use SciFinder-n to locate peer-reviewed protocols, ensuring comprehensive coverage of synthesis and characterization methods. Filter results by "experimental procedures" and "crystal structure data" .

- Data Validation : Cross-reference spectral data with NIST Chemistry WebBook and primary literature to mitigate errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.